molecular formula C16H26N4O2 B1213887 Ruscopine CAS No. 3912-65-0

Ruscopine

Cat. No.: B1213887
CAS No.: 3912-65-0
M. Wt: 306.4 g/mol
InChI Key: JVNVHIPXYJPRRV-UHFFFAOYSA-N
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Description

Ruscopine is a naturally occurring alkaloid identified in plants of the genus Cirsium, particularly Cirsium acanthoides . It belongs to a class of nitrogen-containing organic compounds often associated with diverse biological activities. In C. acanthoides, this compound co-occurs with other alkaloids, such as acanthoidine and acanthoine, which are structurally related and share ecological and pharmacological roles .

Properties

CAS No.

3912-65-0

Molecular Formula

C16H26N4O2

Molecular Weight

306.4 g/mol

IUPAC Name

N'-[6-(aminomethylideneamino)-1-(3,4-dimethoxyphenyl)hexan-3-yl]methanimidamide

InChI

InChI=1S/C16H26N4O2/c1-21-15-8-6-13(10-16(15)22-2)5-7-14(20-12-18)4-3-9-19-11-17/h6,8,10-12,14H,3-5,7,9H2,1-2H3,(H2,17,19)(H2,18,20)

InChI Key

JVNVHIPXYJPRRV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCC(CCCN=CN)N=CN)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCC(CCCN=CN)N=CN)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

Ruscopine, acanthoidine, and acanthoine are classified as alkaloids, sharing core structural features such as nitrogen-containing heterocycles. While explicit structural data for this compound is absent in the provided evidence, its grouping with acanthoidine and acanthoine implies shared functional groups (e.g., amine or pyrrolidine rings) and carbon chain characteristics, as per the principles of chemical similarity assessment . These compounds likely originate from analogous biosynthetic pathways, common in plant alkaloid production.

Ecological Roles and Distribution

Data Table: Comparative Overview of this compound and Related Alkaloids

Compound Source Biological Activity Structural Class Ecological Role References
This compound Cirsium acanthoides Hypotensive (mammals) Alkaloid Herbivore deterrence
Acanthoidine Cirsium acanthoides Hypotensive (mammals) Alkaloid Limited data
Acanthoine Cirsium acanthoides Hypotensive (mammals) Alkaloid Co-occurrence with this compound

Key Contrasts

  • Structural Specificity : While all three compounds are alkaloids, acanthoidine is uniquely reported only in C. acanthoides, whereas this compound and acanthoine may have broader (but unconfirmed) distributions within Cirsium .
  • Research Depth : this compound has marginally more documented ecological implications compared to acanthoidine and acanthoine, which lack detailed studies on their roles in plant-insect interactions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ruscopine
Reactant of Route 2
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Ruscopine

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